1-(2-methoxyphenyl)prop-2-en-1-ol
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Overview
Description
It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit theMonoamine Oxidase B (MAO-B) enzyme . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
If it acts similarly to other MAO-B inhibitors, it may bind to the enzyme and prevent it from breaking down dopamine, thereby increasing dopamine levels .
Biochemical Pathways
If it inhibits mao-b, it would affect the dopamine metabolic pathway . This could lead to increased dopamine levels, potentially impacting neurological functions and behaviors.
Result of Action
If it acts as an MAO-B inhibitor, it could potentially increase dopamine levels, which might have implications for conditions like Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Vinyl-2-methoxybenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(2-methoxyphenyl)prop-2-en-1-ol may produce aldehydes or ketones, while reduction may yield alcohols.
Scientific Research Applications
Alpha-Vinyl-2-methoxybenzenemethanol is a versatile compound with various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and polymerization reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other consumer products.
Comparison with Similar Compounds
Alpha-Vinyl-2-methoxybenzenemethanol can be compared with other similar compounds, such as:
Eugenol: Another phenylpropanoid with a similar structure but different functional groups.
Isoeugenol: A structural isomer of eugenol with distinct chemical properties.
Vanillin: A phenolic aldehyde with a similar aromatic structure but different functional groups.
These compounds share some similarities in their chemical structures and properties but differ in their specific functional groups and applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)prop-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9,11H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDISEZDNDZXDTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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